molecular formula C20H23N3O2S B3549097 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide

4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide

Cat. No. B3549097
M. Wt: 369.5 g/mol
InChI Key: JXZIYADYYNOTOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide, also known as BMDP, is a synthetic compound that belongs to the class of piperazine derivatives. BMDP has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide acts as a selective serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2B receptors. It also has affinity for the dopamine D2 receptor. This compound's mechanism of action involves the activation of these receptors, resulting in the modulation of various signaling pathways in the brain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of serotonin and dopamine levels in the brain. It has also been shown to have anxiolytic and antidepressant effects in animal models. This compound has been found to increase the release of certain neuropeptides, such as oxytocin and vasopressin, which are involved in social behavior.

Advantages and Limitations for Lab Experiments

4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide has several advantages for lab experiments, including its high potency and selectivity for serotonin and dopamine receptors. It is also relatively easy to synthesize and purify. However, this compound has some limitations, including its potential toxicity and the need for further research to fully understand its effects.

Future Directions

There are several future directions for 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide research, including the development of new drugs based on its structure and the study of its potential therapeutic applications. This compound could also be used in the development of new imaging agents for the study of serotonin and dopamine receptors in the brain. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the field of neuroscience.
Conclusion
In conclusion, this compound is a synthetic compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promise in the study of serotonin and dopamine receptors and could have potential therapeutic applications in the future.

Scientific Research Applications

4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide has been used in various scientific research studies, including in vitro and in vivo experiments. It has been shown to have potential applications in the field of neuroscience, particularly in the study of serotonin receptors. This compound has also been used in the development of new drugs for the treatment of various diseases, including depression, anxiety, and addiction.

properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-15-4-2-3-5-17(15)21-20(26)23-10-8-22(9-11-23)13-16-6-7-18-19(12-16)25-14-24-18/h2-7,12H,8-11,13-14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZIYADYYNOTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.